7-[2-Morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AH 23848 is a dual antagonist of thromboxane prostanoid receptor and prostaglandin E2 receptor subtype 4. It was originally found to inhibit thromboxane A2-induced platelet aggregation and the contraction of human bronchial smooth muscle . This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer, cardiovascular system, and cell migration .
Méthodes De Préparation
AH 23848 is synthesized through a series of chemical reactions involving the formation of a heptenoic acid derivative. The synthetic route typically involves the use of biphenylmethanol and morpholine as starting materials, followed by a series of reactions including esterification, cyclization, and reduction . The industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
AH 23848 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: AH 23848 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
AH 23848 has a wide range of scientific research applications:
Mécanisme D'action
AH 23848 exerts its effects by antagonizing thromboxane prostanoid receptor and prostaglandin E2 receptor subtype 4. By inhibiting these receptors, the compound prevents thromboxane A2-induced platelet aggregation and prostaglandin E2-mediated relaxation of smooth muscle . This inhibition leads to reduced cellular proliferation, migration, and metastasis, particularly in cancer cells .
Comparaison Avec Des Composés Similaires
AH 23848 is unique in its dual antagonistic activity against thromboxane prostanoid receptor and prostaglandin E2 receptor subtype 4. Similar compounds include:
ONO-AE3-208: Another prostaglandin receptor antagonist with similar applications in cancer research.
BAY-u3405: A thromboxane receptor antagonist used in cardiovascular research.
SC-19220: An antagonist of prostaglandin E2 receptor subtype 1, used in studies of inflammatory processes.
AH 23848 stands out due to its dual receptor antagonism, making it a versatile tool in various research fields.
Propriétés
IUPAC Name |
7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFUFYLETVNNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.